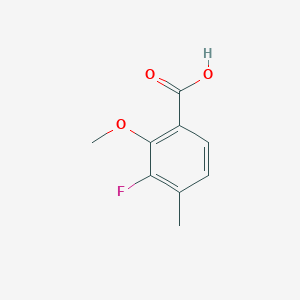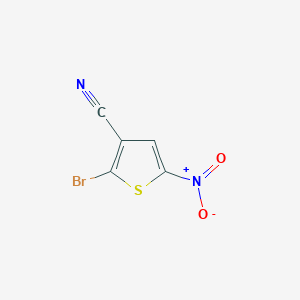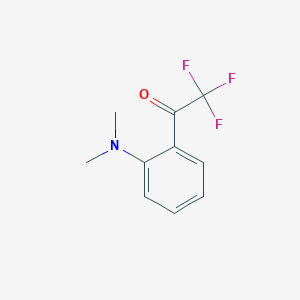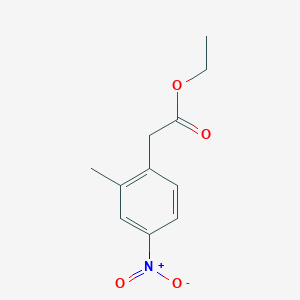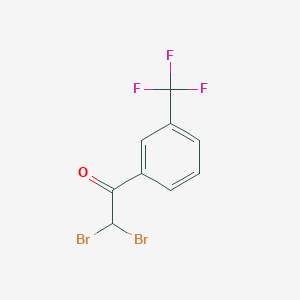
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone
Vue d'ensemble
Description
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone, also known as TFADA, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in a laboratory setting and has been used for a variety of purposes, including as a reagent for organic synthesis and as an inhibitor of enzymes. TFADA is a versatile compound and has been used in a variety of research fields, including biochemistry and physiology.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been used in the study of receptor-ligand interactions and in the study of the mechanisms of action of drugs.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone is not fully understood. However, it is believed that 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a number of advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with care.
Orientations Futures
The future directions for 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone research are numerous. One potential direction is the development of new methods for synthesizing 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone. Additionally, further research into the biochemical and physiological effects of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could lead to the development of new drugs or therapies. Additionally, further research into the mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could lead to the development of new inhibitors of enzymes or modulators of receptor activity. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could be used in the study of the mechanisms of action of existing drugs or in the study of the effects of environmental toxins on biochemical and physiological processes.
Méthodes De Synthèse
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of trifluoromethyl bromide and alpha,alpha-dibromoacetophenone in the presence of a base, such as sodium hydroxide, in an organic solvent. This reaction produces a colorless, crystalline solid that can be purified using a variety of techniques, such as recrystallization.
Propriétés
IUPAC Name |
2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHFSEBNKYPYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10854657 | |
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
CAS RN |
922734-42-7 | |
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



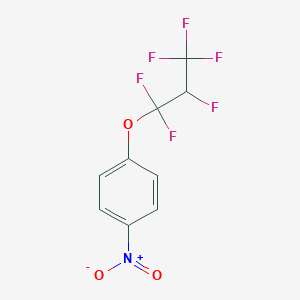

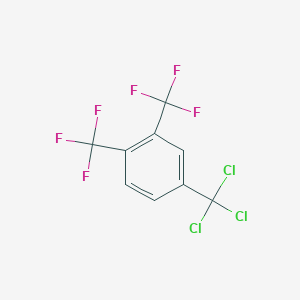
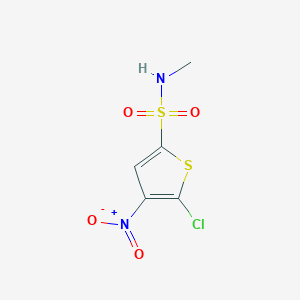
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)


![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

